(6-Bromo-2-pyridyl)-cyclopropyl-methanol

medicinal chemistry halogen bonding regioisomer SAR

THIS precise 6-bromo-2-pyridyl regioisomer with cyclopropylmethanol is the essential intermediate for BD2-selective bromodomain inhibitors (Patent WO2020030520A1). Unlike 5-bromo or 3-bromo analogs, the 6-position enables critical halogen bonding confirmed by structural data (PDB 7NQ2). The cyclopropyl group confers conformational constraint and superior metabolic stability over methyl/ethyl analogs, while bromine delivers versatile Suzuki, Buchwald, and Sonogashira cross-coupling reactivity. Procurement of this specific regioisomer is non-negotiable for programs targeting BRD2/BRD4 BD2, PDE10A, or kinase pathways—generic substitution compromises target engagement and synthetic utility.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B8167947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-pyridyl)-cyclopropyl-methanol
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC1C(C2=NC(=CC=C2)Br)O
InChIInChI=1S/C9H10BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6,9,12H,4-5H2
InChIKeySBGCYMBOONKSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (6-Bromo-2-pyridyl)-cyclopropyl-methanol: Technical Baseline and Procurement Profile


(6-Bromo-2-pyridyl)-cyclopropyl-methanol (CAS 1958102-34-5) is a research-grade heterocyclic alcohol comprising a 2-pyridyl ring substituted with a bromine atom at the 6-position and a cyclopropylmethanol moiety . With a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol, the compound serves primarily as a synthetic intermediate and potential lead scaffold in medicinal chemistry programs targeting bromodomain-containing proteins, phosphodiesterases, and kinase pathways [1][2]. The presence of the cyclopropyl group introduces conformational constraint and enhanced metabolic stability relative to linear alkyl analogs, while the 6-bromo substituent provides a versatile handle for late-stage functionalization via cross-coupling reactions [1].

Why Generic Substitution of (6-Bromo-2-pyridyl)-cyclopropyl-methanol is Scientifically Inadvisable


Procurement decisions involving this compound cannot rely on generic substitution due to the precise combination of three structural features—6-bromo substitution, 2-pyridyl orientation, and cyclopropylmethanol moiety—that collectively govern target engagement, metabolic profile, and synthetic utility. In-class analogs with regioisomeric bromine placement (e.g., 5-bromo or 3-bromo) exhibit altered electronic density and steric accessibility to catalytic and binding pockets, directly impacting cross-coupling efficiency and biological activity [1]. Similarly, replacement of the cyclopropyl group with a methyl or ethyl fragment reduces conformational constraint and metabolic stability, while substitution of bromine with chlorine alters halogen bonding propensity and leaving group reactivity . The following evidence guide quantifies these differentiation dimensions where data exists, and explicitly flags areas where robust comparative data remains limited .

(6-Bromo-2-pyridyl)-cyclopropyl-methanol: Quantified Differentiation vs. Key Analogs


Regioisomeric Bromine Placement: 6-Bromo vs. 5-Bromo vs. 3-Bromo Pyridyl Analogs

The 6-bromo-2-pyridyl regioisomer demonstrates distinct electronic properties compared to the 5-bromo and 3-bromo analogs, affecting both synthetic utility and biological target engagement. In the context of bromodomain inhibitor design, the 6-bromo-2-pyridyl substitution pattern is specifically claimed as preferred for BD2 selectivity, whereas the 5-bromo analog is not included within the same patent scope [1]. Computational and experimental data from related pyridyl systems indicate that the 6-position bromine participates in halogen bonding interactions with backbone carbonyls in BRD4 BD2 (distance: 3.2 Å, σ-hole angle: 165°), while the 5-bromo isomer fails to establish this interaction due to altered vector geometry [2].

medicinal chemistry halogen bonding regioisomer SAR

Cyclopropyl vs. Methyl/Alkyl Substitution: Conformational Constraint and Metabolic Stability

The cyclopropylmethanol moiety provides enhanced metabolic stability compared to acyclic alkyl analogs. While direct CYP inhibition data for (6-Bromo-2-pyridyl)-cyclopropyl-methanol is not publicly available, class-level inference from structurally related pyridyl-cyclopropyl derivatives indicates that cyclopropyl substitution reduces oxidative metabolism by cytochrome P450 enzymes [1]. Specifically, cyclopropylmethanol has been shown to increase selectivity of pyridyl-cinnoline PDE10A inhibitors against PDE3, with the cyclopropyl group contributing to reduced off-target CYP engagement . In contrast, methyl-substituted pyridyl analogs typically exhibit higher intrinsic clearance (Clint > 100 μL/min/mg protein) in human liver microsome assays [1].

drug metabolism CYP inhibition conformational analysis

6-Bromo vs. 6-Chloro Pyridyl Analogs: Halogen Bonding and Cross-Coupling Reactivity

The 6-bromo substituent provides a superior balance of halogen bonding capability and synthetic utility compared to 6-chloro and 6-fluoro analogs. In BRD4 BD2 crystal structures (PDB: 7NQ2, 7NPZ), 6-bromo pyridyl derivatives establish halogen bonds with backbone carbonyl oxygens (distance: 3.2-3.4 Å), contributing to BD2 selectivity over BD1 [1]. Chloro analogs exhibit weaker halogen bonding (distance: >3.6 Å) and reduced potency in BD2 inhibition assays [1]. For synthetic applications, the bromine atom serves as an effective leaving group in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, with reactivity superior to chlorine and iodine in many heteroaromatic systems [2].

halogen bonding Suzuki coupling medicinal chemistry

Methanol vs. Amine Functional Group: Hydrogen Bonding Capacity and Synthetic Handle

The primary alcohol group (-CH2OH) in (6-Bromo-2-pyridyl)-cyclopropyl-methanol provides distinct hydrogen bonding capacity and synthetic versatility compared to amine-containing analogs. The alcohol serves as both a hydrogen bond donor (pKa ~15.5) and acceptor, enabling interactions with polar residues in target binding pockets . In contrast, the corresponding amine analog (6-bromo-N-cyclopropylpyridin-2-amine, CAS 959237-20-8) is primarily a hydrogen bond donor and exhibits different physicochemical properties: lower LogP (0.8 vs. 1.2 estimated) and higher basicity (pKa ~9.5) . The alcohol also provides a versatile synthetic handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, expanding downstream derivatization options .

functional group interchange hydrogen bonding medicinal chemistry

(6-Bromo-2-pyridyl)-cyclopropyl-methanol: Evidence-Supported Research and Procurement Applications


BD2-Selective Bromodomain Inhibitor Development

Based on patent WO2020030520A1, the 6-bromo-2-pyridyl scaffold serves as a key intermediate for synthesizing BD2-selective bromodomain inhibitors [1]. Procurement of this specific regioisomer is essential for programs targeting BRD2/BRD4 BD2 for oncology or inflammatory disease applications, as structural data (PDB: 7NQ2) confirms that the 6-bromo substitution enables critical halogen bonding interactions [2].

Phosphodiesterase (PDE) Inhibitor Lead Optimization

The cyclopropylmethanol moiety, as established in PDE10A inhibitor programs, provides a metabolically stable scaffold with potential selectivity advantages over PDE3 [3]. This compound may serve as an intermediate or building block for pyridyl-cinnoline PDE10A inhibitors, where the cyclopropyl group has demonstrated enhanced selectivity profiles .

Late-Stage Functionalization via Cross-Coupling Chemistry

The 6-bromo substituent enables versatile Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for the introduction of diverse aryl, heteroaryl, amine, or alkyne functionalities [4]. This reactivity profile makes the compound a valuable building block for parallel synthesis and library production in medicinal chemistry campaigns, with bromine providing superior reactivity compared to chloro analogs in many heteroaromatic systems [4].

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